Nickel phosphate

Description

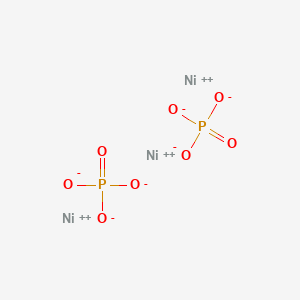

Structure

2D Structure

Properties

IUPAC Name |

nickel(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYAQDWVUWAENU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889591 | |

| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light green solid, insoluble in water; [Merck Index] | |

| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10381-36-9, 14396-43-1 | |

| Record name | Nickel phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinickel bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0S2HKR70L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of nickel phosphate nanostructures

A Comprehensive Guide to the Synthesis and Characterization of Nickel Phosphate (B84403) Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the , materials with significant potential in catalysis, energy storage, and biomedical applications. This document details common synthesis methodologies, key characterization techniques, and the influence of synthesis parameters on the final nanostructure properties, presenting quantitative data in accessible formats.

Introduction

Nickel phosphate nanostructures are a class of inorganic materials that have garnered considerable attention due to their diverse morphologies, high surface area, and interesting physicochemical properties. These materials are being explored for a wide range of applications, including as catalysts, electrode materials for supercapacitors, and platforms for drug delivery.[1][2] The ability to control the size, shape, and crystal structure of these nanostructures is crucial for optimizing their performance in these applications. This guide focuses on the primary methods for their synthesis and the analytical techniques used for their characterization.

Synthesis Methodologies

Several methods have been successfully employed to synthesize this compound nanostructures with varying morphologies and properties. The most common techniques include hydrothermal synthesis, solvothermal synthesis, and co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are not stable at their melting points. For this compound nanostructures, this technique can yield various morphologies such as nanorods, microplates, and nanotubes.[3][4]

Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods

-

Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a phosphate source (e.g., sodium hypophosphite, NaH₂PO₂·H₂O) in deionized water. The molar ratio of Ni²⁺ to H₂PO₂⁻ can be varied to control the product phase and morphology.[5]

-

pH Adjustment: Adjust the pH of the precursor solution. The pH is a critical parameter; for instance, alkaline conditions are often used to facilitate the formation of certain nickel phosphide (B1233454) phases.[5]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 10-24 hours).[3][5]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis employs a solvent other than water (e.g., ethanol, ethylene (B1197577) glycol) and is also carried out in an autoclave at elevated temperatures and pressures. This method offers the advantage of producing nanostructures with different morphologies and properties compared to hydrothermal synthesis due to the different solvent properties.

Co-precipitation

Co-precipitation is a simple and scalable method for synthesizing this compound nanoparticles. It involves the simultaneous precipitation of nickel ions and phosphate ions from a solution by adding a precipitating agent, often a base like sodium hydroxide (B78521) (NaOH).

Experimental Protocol: Co-precipitation of this compound Nanoparticles

-

Precursor Solution Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄) at desired concentrations (e.g., 0.1 M to 0.5 M).[6]

-

Precipitation: Mix the nickel and phosphate solutions. Induce precipitation by adding a base, such as NaOH, dropwise while stirring vigorously until a desired pH is reached.[2]

-

Aging: The resulting precipitate is often aged for a certain period to allow for crystal growth and stabilization.

-

Washing and Drying: The precipitate is then collected, washed thoroughly with deionized water and ethanol to remove impurities, and dried.[2]

-

Calcination (Optional): The dried powder can be calcined at a specific temperature to improve crystallinity and control the final phase.

Characterization Techniques

A comprehensive understanding of the synthesized this compound nanostructures requires the use of various characterization techniques to analyze their structural, morphological, compositional, and functional properties.

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the nanostructures.[3]

-

Scanning Electron Microscopy (SEM): Provides information about the surface morphology, size, and shape of the nanostructures.[3]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the morphology and internal structure of the nanoparticles.

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and oxidation states of the elements on the surface of the nanostructures.[7]

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the material, which are crucial parameters for applications in catalysis and energy storage.

-

Electrochemical Measurements: Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of the materials as electrodes in supercapacitors.[8]

Data Presentation

The properties of this compound nanostructures are highly dependent on the synthesis method and parameters. The following tables summarize some of the reported quantitative data.

Table 1: Influence of Synthesis Method on Nanostructure Properties

| Synthesis Method | Precursors | Morphology | Particle Size | Specific Capacitance | Reference |

| Hydrothermal | NiCl₂·6H₂O, NaH₂PO₂·H₂O | Nanorods | 10 - 40 nm | - | [5] |

| Hydrothermal | - | Microplates | - | - | [3] |

| Co-precipitation | Ni(NO₃)₂, (NH₄)₂HPO₄ | Nanorods | - | 624.38 - 1017.2 F/g | [8] |

| Microwave-assisted Hydrothermal | - | Spherical | 55 nm, 80 nm | - | [6] |

Table 2: Effect of Precursor Concentration (Co-precipitation) on Electrochemical Performance

| Precursor Concentration | Specific Capacitance (F/g at 1 mV/s) | Maximum Energy Density (Wh/kg) | Maximum Power Density (W/kg) | Reference |

| 0.1 M | - | - | - | [6] |

| 0.2 M | - | - | - | [6] |

| 0.3 M | 1017.2 | 239.49 | 2.52 | [8] |

| 0.4 M | - | - | - | [6] |

| 0.5 M | 624.38 | - | - | [8] |

Visualization of Workflows and Relationships

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the .

Logical Relationships

The synthesis parameters have a profound impact on the final properties of the this compound nanostructures. The following diagram illustrates some of these key relationships.

Caption: Influence of key synthesis parameters on the properties of this compound nanostructures.

Conclusion

The are active areas of research with significant implications for various technological fields. By carefully controlling the synthesis conditions, it is possible to tailor the morphology, size, and crystallinity of these materials, thereby optimizing their performance for specific applications. This guide provides a foundational understanding of the key synthesis and characterization techniques, offering a starting point for researchers and professionals interested in this promising class of nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjen.org [iosrjen.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of Co-precipitated this compound [Ni3(PO4)2] nanoparticles prepared at varying precursor concentrations | CoLab [colab.ws]

An In-Depth Technical Guide to the Crystal Structure Analysis of Hydrated Nickel Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of hydrated nickel phosphate (B84403), with a primary focus on nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). It details the experimental protocols for its structural determination and thermal analysis, presenting key quantitative data in a structured format.

Introduction: The Significance of Hydrated Nickel Phosphates

Hydrated nickel phosphates are inorganic compounds that have garnered significant attention due to their interesting structural features and potential applications in various fields, including as electrode materials for supercapacitors.[1] The presence of water molecules within the crystal lattice plays a crucial role in determining the overall structure and properties of these materials. Understanding the precise atomic arrangement through crystal structure analysis is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities. The most commonly studied species is Ni₃(PO₄)₂·8H₂O, which is isostructural with the mineral vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O).[2][3][4]

Synthesis of Hydrated Nickel Phosphate Crystals

The primary method for synthesizing high-quality single crystals of Ni₃(PO₄)₂·8H₂O suitable for X-ray diffraction is the hydrothermal method.[1][5][6] This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis protocol for Ni₃(PO₄)₂·8H₂O is as follows:

-

Precursor Preparation: Soluble salts of nickel, such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel chloride (NiCl₂), and a phosphate source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or sodium phosphate (Na₃PO₄), are used as reactants.[1]

-

Solution Mixing: The reactants are dissolved in deionized water and mixed in a specific molar ratio. The pH of the solution may be adjusted using reagents like sodium hydroxide (B78521) (NaOH).

-

Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated in an oven to a specific temperature (typically between 120°C and 180°C) for a duration ranging from several hours to a few days.[1]

-

Crystal Recovery: After the reaction, the autoclave is cooled down to room temperature naturally. The resulting solid product, typically a light green crystalline powder, is collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted ions, and finally dried in air at a moderate temperature.[6]

Crystallographic Analysis of this compound Hydrates

The definitive method for determining the atomic structure of a crystalline material is single-crystal X-ray diffraction. Powder X-ray diffraction (XRD) is also extensively used for phase identification and to confirm the purity of the synthesized material.[1][7]

Crystal Structure of Ni₃(PO₄)₂·8H₂O

Ni₃(PO₄)₂·8H₂O crystallizes in the monoclinic system, with the space group C2/m.[5] This structure is analogous to that of the vivianite group of minerals.[2][3] The structure consists of NiO₆ octahedra and PO₄ tetrahedra.[5][6] Some nickel centers are coordinated by both water molecules and phosphate oxygen atoms, forming these octahedral geometries. These units are linked to form a complex three-dimensional network.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for Ni₃(PO₄)₂·8H₂O as determined by single-crystal X-ray diffraction.

| Parameter | Value | Reference |

| Chemical Formula | Ni₃(PO₄)₂·8H₂O | [5] |

| Crystal System | Monoclinic | [5][6] |

| Space Group | C2/m | [5] |

| a (Å) | 9.947(2) | [5] |

| b (Å) | 13.217(3) | [5] |

| c (Å) | 4.636(1) | [5] |

| β (°) | 104.80(3) | [5] |

| Volume (ų) | 589.3(2) | [5] |

| Z | 2 | [5] |

Note: Lattice parameters can also be reported in nanometers (nm); for example, a = 0.9947(2) nm, b = 1.3217(3) nm, c = 0.4636(1) nm.[5]

Experimental Methodologies and Workflows

Single-Crystal X-ray Diffraction (SC-XRD)

This is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Selection: A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. As the X-rays interact with the crystal's electron cloud, they are diffracted into a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson functions).

-

Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability of hydrated nickel phosphates and characterize the dehydration process.

Methodology:

-

Thermogravimetric Analysis (TGA): A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. For Ni₃(PO₄)₂·8H₂O, TGA reveals a significant mass loss corresponding to the removal of the eight water molecules upon heating. The theoretical mass loss due to the water of crystallization is approximately 28.24%.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference material as a function of temperature. This technique identifies the temperatures at which phase transitions, such as dehydration, occur and determines whether these processes are endothermic (heat-absorbing) or exothermic (heat-releasing).[8][9]

The relationship between the hydrated and anhydrous forms of this compound is governed by temperature.

Conclusion

The crystal structure of hydrated this compound, particularly Ni₃(PO₄)₂·8H₂O, has been well-established through single-crystal X-ray diffraction. Its monoclinic C2/m structure, isomorphous with vivianite, provides a foundational understanding of its chemical and physical properties. The combination of hydrothermal synthesis for crystal growth, SC-XRD for structural elucidation, and thermal analysis for studying dehydration behavior constitutes a robust workflow for the comprehensive characterization of this and related hydrated inorganic materials. This detailed structural knowledge is invaluable for researchers in materials science and drug development seeking to utilize the unique properties of hydrated metal phosphates.

References

- 1. researchgate.net [researchgate.net]

- 2. ClassicGems.net :: Vivianite [classicgems.net]

- 3. Vivianite - Wikipedia [en.wikipedia.org]

- 4. m.minerals.net [m.minerals.net]

- 5. researchgate.net [researchgate.net]

- 6. Nickel(II) phosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Amorphous Nickel Phosphate (B84403)

Amorphous nickel phosphate has garnered significant attention in various scientific fields, including energy storage and catalysis, owing to its unique structural characteristics and promising functional properties. Unlike its crystalline counterpart, the disordered atomic arrangement in amorphous this compound provides a high density of active sites, enhanced ionic conductivity, and superior structural flexibility. This guide provides a comprehensive overview of the physical and chemical properties of amorphous this compound, detailing experimental protocols and summarizing key quantitative data for researchers and professionals in materials science and drug development.

Physical Properties

The physical characteristics of amorphous this compound are highly dependent on the synthesis methodology. These properties are crucial for determining its performance in various applications.

Morphology and Structure

Amorphous this compound typically presents as nanostructured materials. The absence of long-range atomic order is confirmed by the presence of broad, diffuse peaks in X-ray diffraction (XRD) patterns.[1] The transformation from an amorphous to a crystalline state is commonly observed at elevated calcination temperatures, for instance, around 900 °C, where sharp diffraction peaks corresponding to a monoclinic structure appear.[2]

The morphology can range from mesoporous clusters of particles to nanoflakes and microflowers.[1][3][4][5] The particle size is also influenced by synthesis conditions, particularly the calcination temperature, with higher temperatures generally leading to larger particles.[6] For example, composites of amorphous mesoporous Ni₃(PO₄)₂ grown on reduced graphene oxide (rGO) have shown pore diameters in the range of 2–10 nm.[3]

Surface Area and Porosity

A high specific surface area is a key feature of amorphous this compound, contributing to its enhanced electrochemical performance by providing more active sites for reactions. The Brunauer-Emmett-Teller (BET) method is commonly used for this characterization.

Thermal Stability

Amorphous this compound is stable at lower temperatures but undergoes crystallization upon heating. For instance, this compound synthesized via a sonochemical method remains amorphous when calcined at 300 °C, but transitions to a crystalline phase at 900 °C.[2] Crystalline this compound is noted for its high thermal and chemical stability.[2][7]

Table 1: Summary of Physical Properties

| Property | Typical Values / Observations | Characterization Technique | References |

| Crystallinity | Amorphous at low synthesis/calcination temperatures (e.g., 300 °C) | XRD | [2] |

| Morphology | Mesoporous particles, nanoflakes, microflowers | SEM, TEM | [3][4][5] |

| Particle Size | Increases with higher calcination temperatures | SEM, TEM | [6] |

| Specific Surface Area | 198.72 m²/g for Ni₃(PO₄)₂/rGO-300 composite | BET | [3] |

| Pore Diameter | 2–10 nm (mesoporous) | BET | [3] |

| Thermal Stability | Transforms from amorphous to crystalline at high temperatures (e.g., 900 °C) | TGA, XRD | [2] |

Chemical Properties

The chemical properties of amorphous this compound dictate its reactivity, catalytic activity, and electrochemical behavior.

Composition and Stoichiometry

The most commonly studied form is nickel(II) phosphate, with the chemical formula Ni₃(PO₄)₂.[3] However, other compositions, including hydrated forms like amorphous NiHPO₄·3H₂O, have also been synthesized.[4] In some synthesis routes for nickel phosphides (NiₓPᵧ), the reaction can be halted to isolate amorphous intermediates, where the phosphorus content can be controlled by adjusting the precursor ratio.[8][9]

Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a critical technique for determining the surface elemental composition and oxidation states.

-

Nickel (Ni 2p): The Ni 2p spectrum typically shows two main spin-orbit peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which confirm the presence of Ni²⁺.[10][11]

-

Phosphorus (P 2p): The P 2p spectrum is used to identify the phosphate (PO₄³⁻) groups.[10][11]

-

Oxygen (O 1s): The O 1s spectrum corresponds to the oxygen in the phosphate groups and any surface-adsorbed water or hydroxyl groups.[11]

Electrochemical Properties

Amorphous this compound is a highly promising electrode material for supercapacitors due to its high specific capacitance and stability.[4] Its amorphous nature provides abundant redox-active sites and facilitates ion diffusion.[6][12]

-

Supercapacitor Performance: When used as a supercapacitor electrode, amorphous Ni₃(PO₄)₂ (calcined at 300°C) has demonstrated a high specific capacity of 620 C g⁻¹ at a current density of 0.4 A g⁻¹.[6][12] Composites with conductive materials like reduced graphene oxide (rGO) can achieve exceptionally high specific capacitances, reaching 1726 F g⁻¹ at 0.5 A g⁻¹.[3]

-

Energy and Power Density: Asymmetric supercapacitors fabricated with an amorphous Ni₃(PO₄)₂ cathode and an activated carbon anode have shown excellent performance, with an energy density of 76 W h kg⁻¹ and a power density of 599 W kg⁻¹, along with good cycling stability.[6]

Catalytic Activity

Amorphous this compound and related phosphide (B1233454) materials are efficient electrocatalysts, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting.[13][14][15] The disordered structure provides a high concentration of surface defects and boundaries that act as active catalytic sites.[14] Doping amorphous this compound with other transition metals, such as cobalt, has been shown to enhance its catalytic performance for other reactions, like the methanol (B129727) oxidation reaction (MOR).[16]

Table 2: Summary of Electrochemical Properties (Supercapacitor Applications)

| Material | Specific Capacitance / Capacity | Current Density | Electrolyte | Energy / Power Density | References |

| Amorphous Ni₃(PO₄)₂ (N300) | 620 C g⁻¹ | 0.4 A g⁻¹ | 1 M KOH | 76 W h kg⁻¹ / 599 W kg⁻¹ (asymmetric device) | [6][12] |

| Amorphous Ni₃(PO₄)₂/rGO-300 | 1726 F g⁻¹ | 0.5 A g⁻¹ | - | 57.42 W h kg⁻¹ / 160 W kg⁻¹ (asymmetric device) | [3] |

| Amorphous, hydrous this compound | 1700 F g⁻¹ (814 C g⁻¹) | 0.5 mA cm⁻² | - | 112 Wh kg⁻¹ / 501 W kg⁻¹ (asymmetric device) | [4] |

| Amorphous NiHPO₄·3H₂O | 2191 F g⁻¹ | 0.5 A g⁻¹ | - | - | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of amorphous this compound.

Synthesis Methodologies

Protocol 1: Sonochemical Synthesis Followed by Calcination [12]

-

Preparation of Precursor Solutions: Prepare a 15 mM solution of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) and a 15 mM solution of disodium (B8443419) hydrogen phosphate (Na₂HPO₄).

-

Sonication: Add the Na₂HPO₄ solution dropwise into the Ni(CH₃COO)₂ solution while sonicating the mixture (e.g., at 950 W) for 30 minutes until a light green precipitate forms.

-

Washing and Drying: Wash the precipitate multiple times with deionized water via centrifugation and then dry the product in an oven at 60 °C.

-

Calcination: Calcine the dried powder in a furnace at 300 °C for 3 hours to obtain amorphous this compound (denoted as N300). Higher temperatures (e.g., 600 °C and 900 °C) can be used to study the transition to crystalline phases.

Protocol 2: Hydrothermal-Calcination Synthesis (for Ni₃(PO₄)₂/rGO Composite) [3]

-

Dispersion: Disperse graphene oxide (GO) in deionized water through ultrasonication.

-

Mixing: Add nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) to the GO dispersion and stir.

-

Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 12 hours.

-

Washing and Drying: After cooling, wash the product with deionized water and ethanol, then dry at 60 °C.

-

Calcination: Calcine the obtained powder at 300 °C for 2 hours under a nitrogen atmosphere to yield the amorphous Ni₃(PO₄)₂/rGO composite.

Characterization Techniques

-

X-ray Diffraction (XRD): Samples are typically scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation to determine the crystallinity. Amorphous materials show broad halos, while crystalline materials show sharp peaks.[8]

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology, particle size, and microstructure of the synthesized materials.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is performed to analyze the surface elemental composition and the chemical valence states of Ni, P, and O.

-

Electrochemical Measurements: A three-electrode system in an appropriate electrolyte (e.g., 1 M KOH) is used.[6]

-

Cyclic Voltammetry (CV): To study the capacitive behavior and redox reactions at various scan rates.

-

Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance/capacity from the discharge curves at different current densities.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

-

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental processes and conceptual relationships.

Caption: Workflow for sonochemical synthesis of amorphous this compound.

References

- 1. Synthesis of this compound Using Self Templated Method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemiis.com [chemiis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15111F [pubs.rsc.org]

- 13. [PDF] Stainless Steel-Supported Amorphous Nickel Phosphide/Nickel as an Electrocatalyst for Hydrogen Evolution Reaction | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]

- 16. Dual Catalytic Mechanism of Co‐Doped Amorphous this compound Catalysts in Nucleophilic Oxidation Reactions | CoLab [colab.ws]

Thermal Stability and Decomposition of Nickel(II) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of nickel(II) phosphate (B84403) (Ni₃(PO₄)₂). The information presented is collated from various scientific sources to support research and development activities where the thermal behavior of this compound is of interest.

Overview of Thermal Behavior

Nickel(II) phosphate is generally recognized for its high thermal stability.[1] The most commonly studied thermal process is the dehydration of its hydrated form, nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). This process has been well-characterized and involves the loss of water molecules to form the anhydrous salt. The anhydrous form of Ni₃(PO₄)₂ is stable to high temperatures, with its formation being a key step in the synthesis of the crystalline material at temperatures up to 900 °C.

The primary thermal event discussed in the literature is the dehydration of the octahydrate, which occurs in a single, well-defined step.[1] Following dehydration, the resulting anhydrous Ni₃(PO₄)₂ remains stable at temperatures up to at least 800 °C.[1] An exothermic event observed around 777 °C in a mixed copper-nickel phosphate system has been attributed to the crystallization of the anhydrous Ni₃(PO₄)₂ structure.[2]

Information regarding the decomposition of anhydrous Ni₃(PO₄)₂ at temperatures exceeding 900 °C is not extensively covered in the available literature, indicating its high thermal robustness.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal decomposition of nickel(II) phosphate octahydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Atmosphere | Reference |

| Dehydration of Ni₃(PO₄)₂·8H₂O | 120 - 250 | ~28.24 (theoretical) | TGA/DTG/DTA | N₂ | [1] |

Note: The theoretical mass loss for the complete dehydration of Ni₃(PO₄)₂·8H₂O to Ni₃(PO₄)₂ is calculated based on their respective molar masses.

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). Below are detailed methodologies typical for the thermal analysis of nickel(II) phosphate hydrates.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

-

Instrumentation: A simultaneous TGA/DTA thermal analyzer.

-

Sample Preparation: A precisely weighed sample of Ni₃(PO₄)₂·8H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a specified flow rate (e.g., 50 mL/min) to prevent side reactions.[1]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate. Common heating rates used for analysis are 5, 10, 15, and 20 °C/min.[1]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition steps can be inferred. The DTA curve shows the temperature difference between the sample and a reference, indicating whether a process is exothermic or endothermic.

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues after thermal treatment at different temperatures.

-

Procedure: Samples of Ni₃(PO₄)₂·8H₂O are heated to specific temperatures (e.g., 300 °C, 600 °C, 900 °C) in a furnace and then cooled. The resulting solid residues are then analyzed by XRD to determine their crystal structure. This method is used to confirm the formation of anhydrous Ni₃(PO₄)₂ and to check for any subsequent phase transitions or decomposition products.

Visualization of Thermal Decomposition Pathway

The following diagrams illustrate the key processes involved in the thermal treatment of nickel(II) phosphate.

Caption: Experimental workflow for the thermal analysis of Ni₃(PO₄)₂·8H₂O.

References

The Solubility of Nickel (II) Phosphate in Acidic Environments: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of nickel (II) phosphate (B84403) in various acidic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the chemical behavior of nickel (II) phosphate, presents available solubility data, outlines experimental protocols for solubility determination, and illustrates the underlying chemical equilibria.

Introduction

Nickel (II) phosphate, Ni₃(PO₄)₂, is an inorganic compound that is sparingly soluble in water but demonstrates significantly increased solubility in acidic solutions.[1][2] This property is of considerable interest in various fields, including materials science, environmental chemistry, and pharmaceutical development, where the controlled dissolution and release of nickel and phosphate ions are crucial. The solubility product constant (Ksp) for nickel (II) phosphate is approximately 4.74 x 10⁻³², indicating its low solubility in neutral aqueous solutions.[3] However, in the presence of acids, the phosphate ions (PO₄³⁻) are protonated, shifting the dissolution equilibrium towards the formation of soluble nickel (II) ions (Ni²⁺) and various protonated phosphate species. This guide explores this phenomenon in detail.

Solubility Data

Quantitative data on the solubility of nickel (II) phosphate in various acidic solutions is not extensively documented in publicly available literature. Most sources qualitatively state that it is "soluble in acids".[2][4] However, the solubility can be understood and predicted based on the principles of chemical equilibrium. The table below summarizes the qualitative solubility and provides a calculated molar solubility at a representative acidic pH to illustrate the effect of acidity.

| Acidic Solution | Acid Formula | Qualitative Solubility | Calculated Molar Solubility at pH 3 (mol/L) |

| Sulfuric Acid | H₂SO₄ | Soluble | > 1.0 x 10⁻³ |

| Nitric Acid | HNO₃ | Soluble | > 1.0 x 10⁻³ |

| Hydrochloric Acid | HCl | Soluble | > 1.0 x 10⁻³ |

| Phosphoric Acid | H₃PO₄ | Soluble | Dependent on common ion effect |

| Acetic Acid | CH₃COOH | Soluble | > 1.0 x 10⁻⁴ |

Note: The calculated molar solubilities are estimates based on the Ksp of nickel (II) phosphate and acid-base equilibrium calculations. Actual experimental values may vary depending on temperature, ionic strength, and the potential for complex formation.

Dissolution Mechanism and Chemical Equilibria

The dissolution of nickel (II) phosphate in an acidic solution is governed by Le Chatelier's principle. The fundamental equilibrium for the dissolution of nickel (II) phosphate in water is:

Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)

In an acidic solution, the hydrogen ions (H⁺) react with the phosphate ions (PO₄³⁻), which is the conjugate base of a weak acid (HPO₄²⁻). This reaction forms various protonated phosphate species (HPO₄²⁻, H₂PO₄⁻, and H₃PO₄), effectively reducing the concentration of free phosphate ions in the solution.

PO₄³⁻(aq) + H⁺(aq) ⇌ HPO₄²⁻(aq) HPO₄²⁻(aq) + H⁺(aq) ⇌ H₂PO₄⁻(aq) H₂PO₄⁻(aq) + H⁺(aq) ⇌ H₃PO₄(aq)

This decrease in the concentration of phosphate ions shifts the initial dissolution equilibrium to the right, leading to a greater amount of nickel (II) phosphate dissolving.

The following diagram illustrates the overall dissolution process in an acidic medium.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of nickel (II) phosphate in a specific acidic solution. This protocol can be adapted based on the available analytical instrumentation.

Materials and Reagents

-

Nickel (II) phosphate (solid)

-

Selected acid (e.g., sulfuric acid, nitric acid, hydrochloric acid) of known concentration

-

Deionized water

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for determining nickel or phosphate concentration (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), or UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of nickel phosphate solubility.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Prepare a series of acidic solutions of the desired concentrations.

-

Add an excess amount of solid nickel (II) phosphate to a known volume of the acidic solution in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm pore size) to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the chosen analytical method.

-

-

Analysis of Nickel or Phosphate Concentration:

-

For Nickel (Ni²⁺) Concentration: Use Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate determination of the nickel concentration in the diluted filtrate.

-

For Phosphate (PO₄³⁻) Concentration: Use a colorimetric method, such as the molybdenum blue method, with a UV-Vis spectrophotometer to determine the total phosphate concentration.

-

-

Calculation of Solubility:

-

From the measured concentration of either Ni²⁺ or total phosphate in the diluted filtrate, calculate the concentration in the original saturated solution.

-

Based on the stoichiometry of the dissolution reaction (Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)), calculate the molar solubility (S) of nickel (II) phosphate.

-

If [Ni²⁺] is measured, then S = [Ni²⁺] / 3.

-

If total phosphate concentration is measured, then S = [Total Phosphate] / 2.

-

-

Conclusion

The solubility of nickel (II) phosphate is highly dependent on the pH of the solution, increasing significantly in acidic environments due to the protonation of phosphate ions. While specific quantitative solubility data across a range of acids and concentrations is limited, the principles of chemical equilibrium provide a robust framework for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a reliable methodology for researchers to determine the solubility of nickel (II) phosphate under their specific experimental conditions. This knowledge is essential for the advancement of applications that rely on the controlled dissolution of this compound.

References

basic electrochemical properties of nickel phosphate electrodes

An In-depth Technical Guide on the Core Electrochemical Properties of Nickel Phosphate (B84403) Electrodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate-based materials have emerged as highly promising electrode materials for energy storage applications, particularly in supercapacitors, owing to their rich redox activity, high theoretical specific capacitance, and cost-effectiveness. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of this compound electrodes. It delves into the synthesis methodologies, detailed experimental protocols for electrochemical characterization, and the underlying charge storage mechanisms. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to offer a clear and practical understanding for researchers and professionals in the field.

Synthesis of this compound Electrodes

The electrochemical performance of this compound electrodes is intrinsically linked to their morphology, crystallinity, and surface area, which are primarily determined by the synthesis method. Common fabrication techniques include hydrothermal synthesis, chemical bath deposition, and electrodeposition.

1. Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. It is a versatile method for producing a variety of this compound nanostructures.

2. Chemical Bath Deposition (CBD): CBD is a simple and scalable technique for depositing thin films of this compound directly onto a substrate from a solution containing the precursor ions. The deposition occurs at relatively low temperatures.

3. Electrodeposition: This technique utilizes an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. It allows for the direct growth of binder-free this compound films on conductive substrates.

Core Electrochemical Properties

The performance of this compound electrodes is evaluated based on several key electrochemical metrics, including specific capacitance, rate capability, and cycling stability.

Specific Capacitance: This is a measure of the charge stored per unit mass of the electrode material. This compound electrodes have demonstrated high specific capacitance values, often attributed to the Faradaic redox reactions of the nickel ions (Ni²⁺/Ni³⁺).

Rate Capability: This refers to the electrode's ability to maintain its capacitance at high charge-discharge rates. Good rate capability is crucial for high-power applications.

Cycling Stability: This metric indicates the retention of capacitance over repeated charge-discharge cycles. High cycling stability is essential for the long-term performance of energy storage devices.

Quantitative Data Summary

The following tables summarize the key electrochemical performance data for this compound electrodes synthesized by various methods as reported in the literature.

| Synthesis Method | Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) | Cycles | Reference |

| Hydrothermal | Ni₃(PO₄)₂·8H₂O | 1 M KOH | 1350 | 15 mA/cm² | - | - | [1] |

| Hydrothermal | NiHPO₄ nanowires | - | 1472 | 1 | - | - | [2] |

| Chemical Bath Deposition | Amorphous Ni₃(PO₄)₂ | - | 1700 | 0.5 mA/cm² | 96.55 | 5000 | [2] |

| Chemical Bath Deposition | Ultrathin Ni₃(PO₄)₂ nanosheets | - | 1177 | 0.5 mA/cm² | 99 | 5000 | [3] |

| Electrodeposition | NiCo(HPO₄)₂·3H₂O | - | - | 2 | - | - | [4] |

| Solvothermal | NiCo(HPO₄) | 2 M KOH | 641 | 0.5 | - | - | [5] |

| Hydrothermal-Calcination | Amorphous Ni₃(PO₄)₂/rGO | - | 1726 | 0.5 | - | - | [6] |

| Spontaneous Combustion & Calcination | NaNiPO₄@C | - | 1163 | - | 94 | 5000 | [7] |

| Asymmetric Supercapacitor Device | Cathode Material | Anode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability (%) | Cycles | Reference |

| Hybrid Supercapacitor | This compound | Reduced Graphene Oxide | 108 | 4 | 38.2 | 3.2 | 99 | 5000 | [3] |

| Asymmetric Cell | NiHPO₄ nanowires | Activated Carbon | 98.62 | 0.5 | 32.6 | 0.42 | - | - | [2] |

| Asymmetric Electrochemical Capacitor | Ni₃(PO₄)₂/rGO-300 | Activated Carbon | - | - | 57.42 | 0.16 | - | - | [6] |

| AC//NNP@C Asymmetric Capacitor | NaNiPO₄@C | Activated Carbon | - | - | 40.5 | 0.8 | - | - | [7] |

Experimental Protocols

Accurate and reproducible electrochemical characterization is paramount for evaluating the performance of this compound electrodes. The following sections detail the standard experimental methodologies.

Electrode Preparation

The working electrode is typically prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried. For binder-free electrodes, the this compound is grown directly on the conductive substrate.

Electrochemical Measurements

Electrochemical characterization is typically performed in a three-electrode system consisting of the this compound working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (such as a Saturated Calomel Electrode (SCE) or Ag/AgCl). The electrolyte is commonly an aqueous alkaline solution (e.g., 1 M KOH).

Cyclic voltammetry is used to study the redox behavior and capacitive properties of the electrode.

-

Potential Window: The voltage range is swept back and forth. For this compound in KOH electrolyte, a typical window is -0.2 V to 0.55 V vs. SCE.[1]

-

Scan Rates: A range of scan rates (e.g., 5 to 100 mV/s) is applied to investigate the rate capability and charge storage kinetics.[8]

GCD tests are used to determine the specific capacitance, energy density, and power density of the electrode.

-

Procedure: The electrode is charged and discharged at a constant current density between defined potential limits.

-

Current Densities: A range of current densities (e.g., 0.5 to 25 A/g) is applied to evaluate the rate capability.[6]

EIS is employed to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

-

Frequency Range: Typically from 100 kHz to 0.01 Hz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit potential.

Charge Storage Mechanism

The charge storage in this compound electrodes is primarily based on Faradaic redox reactions, which is a characteristic of pseudocapacitance. The key redox transition involves the Ni²⁺/Ni³⁺ couple. In an alkaline electrolyte, the reaction can be represented as:

Ni₃(PO₄)₂ + OH⁻ ↔ Ni₃(PO₄)₂(OH) + e⁻

This reaction is accompanied by the intercalation/deintercalation of electrolyte ions (like K⁺ and OH⁻) at the electrode surface to maintain charge neutrality. The overall capacitance is a combination of this pseudocapacitive contribution and the electric double-layer capacitance (EDLC) arising from the charge accumulation at the electrode-electrolyte interface. The nanostructured morphology of the electrode material plays a crucial role in enhancing the surface area and facilitating ion diffusion, thereby maximizing both pseudocapacitive and EDLC contributions.

Visualizations

Experimental Workflows

Caption: Experimental workflow for this compound electrode synthesis and characterization.

Charge Storage Mechanism

Caption: Conceptual diagram of charge storage mechanisms in this compound electrodes.

Conclusion

This compound electrodes stand out as a compelling choice for next-generation energy storage devices due to their impressive electrochemical properties. The synthesis method significantly influences the material's performance, with techniques like hydrothermal synthesis, chemical bath deposition, and electrodeposition offering pathways to tailor the electrode's morphology and, consequently, its specific capacitance, rate capability, and cycling stability. The charge storage mechanism is predominantly pseudocapacitive, driven by the reversible Ni²⁺/Ni³⁺ redox reaction, and is complemented by electric double-layer capacitance. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and scientists, facilitating further advancements in the design and optimization of high-performance this compound-based energy storage systems.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. mdpi.com [mdpi.com]

- 3. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biologic.net [biologic.net]

- 6. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nmfrc.org [nmfrc.org]

A Technical Guide to the Magnetic Investigations of Nickel Phosphate Phases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic properties of various nickel phosphate (B84403) phases. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and magnetic behavior of these inorganic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relationships between synthesis, structure, and magnetism.

Introduction to Nickel Phosphates

Nickel phosphates are a class of inorganic compounds that exhibit a diverse range of crystal structures and, consequently, a variety of interesting magnetic properties. The magnetic behavior of these materials is primarily determined by the arrangement of the nickel (Ni²⁺) ions within the crystal lattice and the nature of the super-exchange interactions mediated by the phosphate (PO₄³⁻) or pyrophosphate (P₂O₇⁴⁻) groups. These interactions can lead to various magnetic ordering phenomena, including antiferromagnetism, ferromagnetism, and more complex magnetic structures. The synthesis method employed plays a crucial role in determining the resulting phase and morphology, which in turn dictates the material's magnetic characteristics.

Magnetic Properties of Crystalline Nickel Phosphate Phases

The magnetic properties of several crystalline this compound phases have been investigated, revealing predominantly antiferromagnetic behavior at low temperatures. The key magnetic parameters for some of the well-characterized phases are summarized in the tables below.

Nickel Orthophosphates

| Phase | Formula | Crystal System | Space Group | T_N (K) | θ (K) | μ_eff (μ_B) | Key Magnetic Features |

| Nickel Orthophosphate | Ni₃(PO₄)₂ | Monoclinic | P2₁/c | 17.1 | - | - | 3D antiferromagnetic ordering. Ferromagnetic interactions within Ni₃O₁₄ trimers which are antiferromagnetically coupled. |

| Nickel Hydroxyphosphate | Ni₂(PO₄)(OH) | Orthorhombic | Pnma | < 32 | - | - | Slow antiferromagnetic ordering with substructures forming below 32 K. Potential Haldane-like material. |

| Sodium this compound | NaNiPO₄ | - | - | ~18 | - | - | Antiferromagnetic ordering. |

| Sodium Nickel Hydroxyphosphate | Na₂Ni₃(OH)₂(PO₄)₂ | Monoclinic | C2/m | 33.4 | - | - | Short-range correlations at 38.4 K, antiferromagnetic ordering at 33.4 K. |

| Barium this compound | Ba₂Ni(PO₄)₂ | Monoclinic | P2₁/n | 5.17 | - | - | Second-order phase transition to a 3D magnetically ordered state. |

Nickel Pyrophosphates

| Phase | Formula | Crystal System | Space Group | T_N (K) | θ (K) | μ_eff (μ_B) | Key Magnetic Features |

| Nickel Pyrophosphate | α-Ni₂P₂O₇ | Monoclinic | P2₁/c | ~17.1 | - | - | Antiferromagnetic ordering. |

| Sodium Nickel Iron Pyrophosphate | Na₇Ni₃Fe(P₂O₇)₄ | Triclinic | P-1 | ~29 and ~4.5 | -33.8 | 7.93 | Coexistence of two magnetic transitions with dominating antiferromagnetic interactions. |

| Sodium this compound Pyrophosphate | Na₄Ni₅(PO₄)₂(P₂O₇)₂ | Monoclinic | P2₁/c | ~8 | - | - | Antiferromagnetic interactions in the Ni²⁺ sublattice. |

Magnetic Properties of Amorphous Nickel Phosphates

Amorphous nickel phosphates, often synthesized via wet chemical methods like sol-gel or precipitation, typically exhibit different magnetic properties compared to their crystalline counterparts.

| Phase | Synthesis Method | Magnetic Behavior | Key Features |

| Amorphous Ni-P alloy | Electrodeposition | Ferromagnetic or Paramagnetic | Magnetic properties are highly dependent on the phosphorus content. Alloys with P content < 12 at.% are ferromagnetic, while those with higher P content are paramagnetic in their initial state. Annealing can induce ferromagnetic ordering in paramagnetic alloys. |

| This compound Nanoparticles | Chemical Reduction | Superparamagnetic | The coercive force is nearly zero at room temperature for nanoparticles below a critical size (~20 nm). Saturation magnetization decreases with decreasing particle size. |

| This compound Glass | Melt Quenching | Paramagnetic | These glasses show paramagnetic behavior with an anomalous hysteresis loop at room temperature. The magnetic properties are influenced by the concentration of NiO in the glass matrix. |

Experimental Protocols

The investigation of the magnetic properties of nickel phosphates involves several key experimental techniques for synthesis and characterization.

Synthesis Methods

4.1.1. Solid-State Ceramic Method

This method is commonly used for the synthesis of polycrystalline powders of compounds like Ni₃(PO₄)₂.

-

Procedure:

-

Stoichiometric amounts of high-purity starting materials (e.g., NiO and (NH₄)₂HPO₄) are intimately ground together in an agate mortar.

-

The mixture is then pressed into pellets.

-

The pellets are subjected to a series of heat treatments in air at elevated temperatures (e.g., up to 1200 °C), with intermediate grindings to ensure homogeneity.

-

The final product is cooled slowly to room temperature.

-

Phase purity is confirmed by powder X-ray diffraction (XRD).

-

4.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for growing single crystals and preparing nanostructured materials of nickel phosphates such as Ni₂(PO₄)(OH) and NaNiPO₄.[1][2]

-

Procedure:

-

Aqueous solutions of a nickel salt (e.g., NiCl₂ or Ni(NO₃)₂) and a phosphate source (e.g., H₃PO₄ or NaH₂PO₄) are mixed in a Teflon-lined stainless steel autoclave.

-

The pH of the solution is often adjusted using a mineralizer (e.g., NaOH or an amine).

-

The autoclave is sealed and heated to a specific temperature (typically between 120-250 °C) for a designated period (from hours to several days).[1]

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed with deionized water and ethanol, and dried.

-

Magnetic Characterization Techniques

4.2.1. SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to perform highly sensitive measurements of the magnetic properties of materials.[3][4]

-

Sample Preparation:

-

A powdered sample (typically a few milligrams) is weighed accurately.

-

The powder is packed into a gelatin capsule or a sample holder made of a non-magnetic material.[5]

-

The sample holder is attached to the magnetometer's sample rod.

-

-

Measurement Procedure:

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same applied magnetic field. The magnetic moment is then measured as the temperature is increased.

-

Isothermal Magnetization (M-H) Measurement: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.

-

4.2.2. Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique for determining the crystal and magnetic structures of materials.[6][7]

-

Procedure:

-

A powder sample is loaded into a sample holder (e.g., a vanadium can).

-

The sample is placed in a neutron beam, and the diffraction pattern is collected at different temperatures, both above and below the magnetic ordering temperature.

-

The crystal structure is refined from the diffraction data collected in the paramagnetic region using the Rietveld method.[7]

-

The magnetic structure is determined by analyzing the additional magnetic Bragg peaks that appear in the diffraction pattern below the ordering temperature. The Rietveld refinement method is used to fit a model of the magnetic structure to the observed data.[6][8]

-

Visualizing Relationships: Synthesis, Structure, and Magnetism

The following diagrams illustrate the relationships between synthesis methods, the resulting this compound phases, and their magnetic behaviors.

Caption: Relationship between synthesis methods, resulting this compound phases, and their magnetic behavior.

Caption: A typical experimental workflow for the magnetic investigation of this compound phases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel first-row transition-metal phosphates: hydrothermal synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 4. SQUID Magnetometer [crf.iitd.ac.in]

- 5. mn.uio.no [mn.uio.no]

- 6. Magnetic structure refinement with neutron powder diffraction data using GSAS: A tutorial | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

determining the band gap of nickel phosphate thin films

An In-depth Technical Guide to Determining the Band Gap of Nickel Phosphate (B84403) Thin Films

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the experimental and analytical methodologies required to determine the optical band gap of nickel phosphate thin films. Given the emerging interest in these materials for applications such as electrochromic devices and supercapacitors, understanding their fundamental electronic properties is crucial for material design and optimization.

Synthesis of this compound Thin Films

The properties of this compound thin films, including their band gap, are highly dependent on the synthesis method. Several techniques can be employed to deposit these films onto a substrate.

Common Synthesis Methods:

-

Electrodeposition: This method involves the electrochemical deposition of a this compound layer onto a conductive substrate from an electrolyte bath containing nickel and phosphate precursors. It is a scalable method suitable for creating uniform films.[1][2]

-

Successive Ionic Layer Adsorption and Reaction (SILAR): A binder-free method where the substrate is successively immersed in cationic and anionic precursor solutions, allowing for controlled, layer-by-layer film growth.

-

Sol-Gel Spin Coating: This technique involves depositing a precursor solution (sol) onto a spinning substrate. The centrifugal force spreads the liquid evenly, and subsequent thermal treatment (annealing) forms the solid thin film.

Experimental Protocol: Electrodeposition of this compound

This protocol is a representative example for depositing a hydrated this compound (NiHPO₄·3H₂O) film, as described in studies on electrochromic applications.[1][2]

-

Substrate Preparation: Begin with a conductive substrate, such as Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate under a nitrogen stream.

-

Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M nickel nitrate (B79036) (Ni(NO₃)₂) and 0.1 M sodium dihydrogen phosphate (NaH₂PO₄).

-

Electrochemical Setup: Use a three-electrode electrochemical cell. The cleaned ITO/FTO substrate serves as the working electrode, a platinum wire or sheet as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Deposition: Perform the electrodeposition at a constant potential (e.g., -1.0 V vs. Ag/AgCl) for a set duration (e.g., 300 seconds). The specific potential and time can be adjusted to control film thickness and morphology.

-

Post-Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in air at room temperature.

Methodology for Band Gap Determination

The optical band gap of a semiconductor thin film is determined by analyzing its light absorption properties. The standard method involves measuring the optical absorption spectrum using UV-Visible (UV-Vis) spectroscopy and then applying the Tauc plot method for data analysis.[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the amount of light absorbed or transmitted through a sample as a function of wavelength.[3] For a semiconductor, photons with energy greater than the band gap energy (Eg) are absorbed, promoting electrons from the valence band to the conduction band. This absorption onset provides information about the band gap.[3]

Tauc Plot Analysis

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for interband transitions is described by the Tauc relation:

(αhν)1/n = A(hν - Eg)

Where:

-

α is the absorption coefficient.

-

hν is the energy of the incident photon.

-

A is a constant related to the material's properties.

-

Eg is the optical band gap energy.

-

n is an exponent that depends on the nature of the electronic transition.[4]

The value of n is chosen as follows:

-

n = 1/2 for direct allowed transitions.

-

n = 2 for indirect allowed transitions.

-

n = 3/2 for direct forbidden transitions.

-

n = 3 for indirect forbidden transitions.[4]

By plotting (αhν)1/n against hν, a linear region is typically observed near the absorption edge. Extrapolating this linear portion to the x-axis (where (αhν)1/n = 0) yields the value of the optical band gap, Eg.[4][5]

Detailed Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from film synthesis to band gap determination.

Protocol 1: UV-Vis Spectroscopy Measurement

-

Sample Placement: Place the this compound thin film on its transparent substrate in the sample holder of a dual-beam UV-Vis spectrophotometer. Place a blank substrate (identical to the one used for the film, e.g., ITO glass) in the reference beam path to correct for substrate absorption.

-

Instrument Setup: Set the wavelength range for the scan, typically from 200 nm to 800 nm or wider, to ensure the absorption edge is captured.

-

Data Acquisition: Perform the wavelength scan to obtain the absorbance (A) or transmittance (%T) spectrum of the film.

Protocol 2: Tauc Plot Data Analysis

The following diagram outlines the logical steps involved in constructing and interpreting a Tauc plot.

-

Calculate Absorption Coefficient (α): The absorbance (A) is related to α by the Beer-Lambert law. Calculate α using the formula: α = 2.303 × A / d where d is the thickness of the thin film in cm. Accurate measurement of the film thickness (e.g., via profilometry or cross-sectional SEM) is critical for a precise α value.[6]

-

Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (hν) in electron volts (eV) using the relation:[6] hν (eV) = 1240 / λ (nm)

-

Construct the Tauc Plot:

-

Select the appropriate value for the exponent 'n' based on prior knowledge of the material or by testing different values (e.g., n=1/2, n=2) to see which provides the best linear fit.

-

Calculate the term (αhν)1/n for each data point.

-

Plot (αhν)1/n on the y-axis against hν (eV) on the x-axis.

-

-

Determine the Band Gap (Eg): Identify the linear portion of the plot near the steep rise in absorption. Perform a linear fit to this region and extrapolate the line to the x-axis (y=0). The point where the line intersects the x-axis is the determined optical band gap (Eg).[7]

Data Presentation

While extensive research exists on the electrochromic and capacitive properties of this compound,[1][2] specific reports detailing optical band gap values are less common compared to related materials like nickel oxide (NiO). For context, phosphorus doping in NiO thin films has been shown to widen the band gap from 3.66 eV to 3.81 eV.[8] The band gap of undoped NiO films is often reported in the range of 3.54 eV to 4.0 eV, depending on the synthesis method.[8][9][10]

Researchers determining the band gap of novel this compound films should present their findings in a structured format for clarity and comparison.

Table 1: Template for Reporting Band Gap Data of this compound Thin Films

| Synthesis Method | Key Precursors | Substrate | Annealing Temp. (°C) | Band Gap (Eg) (eV) | Reference |

| e.g., Electrodeposition | e.g., Ni(NO₃)₂, NaH₂PO₄ | e.g., ITO | e.g., N/A (Dried) | [Insert Value] | [Cite Source] |

| e.g., Spin Coating | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |

| e.g., SILAR | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |

References

- 1. Design of cobalt phosphate/nickel phosphate films with improved electrochromic performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mail.nmlett.org [mail.nmlett.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Tauc plot - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Structural and optical properties of nickel oxide thin films prepared by chemical bath deposition and by spray pyrolysis techniques | Semantic Scholar [semanticscholar.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to Phase Transitions and Structural Changes in Nickel Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate (B84403) (Ni₃(PO₄)₂) and its hydrated forms are materials of significant interest due to their diverse applications in catalysis, energy storage, and potentially in biomedical fields. Understanding the phase transitions and structural changes inherent to these compounds is critical for controlling their synthesis, tailoring their properties, and ensuring their stability and performance in various applications. This technical guide provides a comprehensive overview of the structural chemistry of nickel phosphate, focusing on its temperature-induced phase transformations.

Crystalline Phases and Structural Data

This compound exists in both anhydrous and hydrated forms, with the most common crystalline structures being monoclinic. The hydrated form, this compound octahydrate (Ni₃(PO₄)₂·8H₂O), serves as a common precursor for the synthesis of the anhydrous phase.

Table 1: Crystallographic Data of this compound Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Anhydrous this compound | Ni₃(PO₄)₂ | Monoclinic | P2₁/c | 11.116 | 6.106 | 8.701 | 90.000 | |

| This compound Octahydrate | Ni₃(PO₄)₂·8H₂O | Monoclinic | C2/m | 9.947 | 13.217 | 4.636 | 104.80 | [1] |

Phase Transitions

The most well-documented phase transition in this compound is the thermal decomposition of the hydrated form and the subsequent crystallization of the anhydrous phase. Amorphous this compound, often synthesized via precipitation methods, undergoes a significant structural ordering upon heating.

Amorphous to Crystalline Transition

Amorphous this compound transforms into a crystalline monoclinic structure of Ni₃(PO₄)₂ at elevated temperatures. This transition is a crucial step in many synthesis protocols to obtain a well-defined material. The crystallization temperature is generally reported to be around 800 °C.

Thermal Decomposition of this compound Octahydrate

The hydrated form, Ni₃(PO₄)₂·8H₂O, undergoes a multi-step decomposition process upon heating, which involves the loss of water molecules, ultimately leading to the formation of the anhydrous crystalline phase. While specific transition temperatures for each dehydration step can vary depending on factors like heating rate and atmosphere, a general pathway can be outlined.

Table 2: Thermal Decomposition Events of this compound Hydrates

| Temperature Range (°C) | Event | Mass Loss (%) | Resulting Phase |

| 100 - 350 | Dehydration | Variable | Partially dehydrated intermediates |

| > 350 | Further Dehydration & Decomposition | Variable | Anhydrous Ni₃(PO₄)₂ |

| ~800 | Crystallization | - | Crystalline monoclinic Ni₃(PO₄)₂ |

Note: Specific temperatures and mass loss percentages are dependent on experimental conditions and the specific hydrate.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound polymorphs. Below are representative methodologies for key experimental procedures.

Solid-State Synthesis of Monoclinic Ni₃(PO₄)₂

This method involves the high-temperature reaction of nickel and phosphorus precursors in the solid state to form crystalline Ni₃(PO₄)₂.

Materials:

-

Nickel(II) oxide (NiO) or Nickel(II) carbonate (NiCO₃)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Procedure:

-

The precursors are weighed in a stoichiometric ratio (3:2 molar ratio of Ni:P).

-

The powders are intimately mixed by grinding in an agate mortar.

-

The mixture is placed in an alumina (B75360) crucible.

-

The crucible is heated in a furnace to 900 °C for 12 hours.[2]

-

The sample is allowed to cool slowly to room temperature.

-